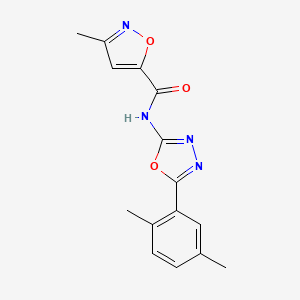

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Description

N-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound combining two pharmacologically significant scaffolds: the 1,3,4-oxadiazole and isoxazole moieties. The 1,3,4-oxadiazole ring is known for its electron-deficient nature, enhancing metabolic stability and binding interactions in medicinal chemistry applications . The isoxazole ring, a five-membered aromatic heterocycle with oxygen and nitrogen atoms, contributes to bioactivity through hydrogen bonding and π-π stacking interactions .

While direct spectroscopic or biological data for this compound are absent in the provided evidence, analogs in the literature suggest its synthesis would involve coupling 3-methylisoxazole-5-carboxylic acid with a 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine intermediate, likely using coupling reagents like POCl₃ or carbodiimides .

Properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-8-4-5-9(2)11(6-8)14-17-18-15(21-14)16-13(20)12-7-10(3)19-22-12/h4-7H,1-3H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNIOCHVVISQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

- Chemical Name : this compound

- CAS Number : 1208868-82-9

- Molecular Formula : C19H16N4O2

- Molecular Weight : 332.36 g/mol

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, a study highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism : Inhibition of key signaling pathways involved in tumor growth.

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) showed reduced viability upon treatment with oxadiazole derivatives .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Oxadiazole Derivative A | MCF-7 | 15 | Apoptosis induction |

| Oxadiazole Derivative B | MDA-MB-231 | 10 | Cell cycle arrest |

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators:

- Key Findings : Reduction in TNF-alpha and IL-6 levels in vitro.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has demonstrated its effectiveness against various bacterial strains:

- Methodology : Disk diffusion and Minimum Inhibitory Concentration (MIC) assays were employed.

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

Case Studies

Several case studies have documented the biological activity of related compounds:

- Study on Antitumor Effects : A series of oxadiazole derivatives were tested for their cytotoxicity against human cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced antitumor activity .

- Inflammation Model : In a murine model of inflammation, treatment with oxadiazole derivatives resulted in a marked decrease in paw edema and inflammatory cell infiltration .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis with structurally related compounds highlights key differences (Table 1):

Key Observations :

- Metabolic Stability : The target compound’s oxadiazole and isoxazole rings likely confer greater metabolic stability compared to tetrazole-based analogs (), which may be prone to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.